Pivampicillin probenate

Catalog No.
S576510
CAS No.
42190-91-0
M.F
C35H48N4O10S2
M. Wt
748.9 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pivampicillin probenate

CAS Number

42190-91-0

Product Name

Pivampicillin probenate

IUPAC Name

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-(dipropylsulfamoyl)benzoic acid

Molecular Formula

C35H48N4O10S2

Molecular Weight

748.9 g/mol

InChI

InChI=1S/C22H29N3O6S.C13H19NO4S/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12;1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26);5-8H,3-4,9-10H2,1-2H3,(H,15,16)/t13-,14-,15+,18-;/m1./s1

InChI Key

LKZFWYIOFQDUMO-GLCLSGQWSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C

Synonyms

MK 356, pivampicillin probenate

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C

Isomeric SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C

Description

Pivampicillin Probenate is the probenate salt form of pivampicillin, a semisynthetic, orally active pivalate ester of ampenicillin with antibacterial activity. Upon absorption, pivampicillin is hydrolyzed into its active form ampicillin by esterases. Ampicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and eventually causing cell lysis.

Pivampicillin probenate is a compound formed from the combination of pivampicillin, a prodrug of ampicillin, and probenecid, a uricosuric agent. The chemical structure of pivampicillin probenate combines the pharmacological properties of both components, enhancing the efficacy of ampicillin while providing additional benefits related to uric acid management. Pivampicillin itself is known for its improved oral bioavailability due to its lipophilic nature compared to ampicillin, making it effective against various bacterial infections .

Pivampicillin probenate undergoes hydrolysis in the body, where it is converted into its active form, ampicillin, through the action of non-specific esterases. This conversion releases pivalic acid and formaldehyde as byproducts. The mechanism of action for ampicillin involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to bactericidal effects against susceptible organisms .

Probenecid plays a role in inhibiting renal tubular secretion of various organic anions and can enhance the plasma levels of certain antibiotics by reducing their renal clearance. This interaction is particularly significant for penicillins, including ampicillin, as it can increase their therapeutic effectiveness by prolonging their half-life in circulation .

The biological activity of pivampicillin probenate is primarily attributed to its components. Pivampicillin exhibits broad-spectrum antibacterial activity against Gram-positive and some Gram-negative bacteria through its active metabolite, ampicillin. Its mechanism involves disrupting bacterial cell wall synthesis, which is critical for maintaining bacterial integrity and viability .

Probenecid's biological activity centers around its ability to inhibit urate reabsorption in the kidneys, promoting uricosuria (increased uric acid excretion). This property makes it beneficial in managing conditions like gout and hyperuricemia. The combination of these two drugs may also provide synergistic effects in treating infections while managing uric acid levels .

The synthesis of pivampicillin probenate typically involves the esterification of pivampicillin with probenecid. The process can be summarized as follows:

  • Preparation of Pivampicillin: Pivampicillin is synthesized from ampicillin through esterification with pivalic acid.
  • Esterification with Probenecid: The active hydroxyl group on probenecid reacts with the carboxylic acid group on pivampicillin, forming pivampicillin probenate.
  • Purification: The resulting compound is purified through crystallization or chromatography techniques.

This method ensures that both pharmacologically active components are retained in the final product, maximizing therapeutic potential .

Pivampicillin probenate has several applications in medicine:

  • Antibiotic Therapy: It is used to treat various bacterial infections due to the antibacterial properties of ampicillin.
  • Uric Acid Management: Probenecid’s ability to enhance uric acid excretion makes this compound useful in managing gout and related conditions.
  • Pharmacokinetic Enhancement: By combining these two drugs, pivampicillin probenate may improve the pharmacokinetic profile of ampicillin, leading to better clinical outcomes in patients requiring antibiotic therapy alongside uric acid management .

Studies have shown that pivampicillin probenate can interact with other medications due to the actions of both pivampicillin and probenecid. Probenecid inhibits the renal tubular secretion of various drugs, potentially increasing their plasma concentrations. This interaction can be beneficial for enhancing the efficacy of certain antibiotics but may also lead to increased toxicity if not monitored carefully.

Additionally, because pivampicillin releases pivalic acid upon metabolism, there are considerations regarding carnitine depletion when used long-term alongside other medications that may affect carnitine levels .

Several compounds share structural or functional similarities with pivampicillin probenate. Here are some notable examples:

Compound NameDescriptionUnique Features
AmpicillinA widely used penicillin antibioticDirectly inhibits bacterial cell wall synthesis
ProbenecidUricosuric agent used primarily for gout treatmentInhibits renal excretion of organic anions
PivmecillinamA derivative of mecillinam with similar antibacterial propertiesEffective against Gram-negative bacteria
Cefditoren pivoxilA cephalosporin antibiotic that also releases pivalic acidSimilar mechanism affecting carnitine levels

Pivampicillin probenate stands out due to its dual action as both an antibiotic and a uricosuric agent, making it unique compared to other compounds that typically serve a single purpose .

Chemical Identity and Basic Nomenclature

Pivampicillin probenate represents a complex pharmaceutical compound characterized by its unique molecular composition and systematic nomenclature [1]. The compound possesses the molecular formula C35H48N4O10S2 with a molecular weight of 748.9 grams per mole [1]. This substance is officially registered under the Chemical Abstracts Service Registry Number 42190-91-0 and carries the PubChem Compound Identifier 65322 [1] [11].

The International Union of Pure and Applied Chemistry systematic name for this compound is 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-(dipropylsulfamoyl)benzoic acid [1] [11]. The United States Adopted Name designation for this compound is pivampicillin probenate [1] [3].

PropertyValue
Molecular FormulaC35H48N4O10S2
Molecular Weight748.9 g/mol
Chemical Abstracts Service Registry Number42190-91-0
International Union of Pure and Applied Chemistry Name2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-(dipropylsulfamoyl)benzoic acid
United States Adopted NamePivampicillin probenate
PubChem Compound Identifier65322
Exact Mass748.2812

Chemical Classification Hierarchy

Pivampicillin probenate belongs to the primary classification of beta-lactam antibiotics, specifically categorized under the Anatomical Therapeutic Chemical code J01C [3] [15]. Within the hierarchical classification system, this compound represents a secondary classification as a penicillin derivative, designated under the Kyoto Encyclopedia of Genes and Genomes drug group identifier DG01480 [3] [9].

The tertiary classification places pivampicillin probenate within the extended spectrum penicillins category, corresponding to Anatomical Therapeutic Chemical code J01CA [3] [8]. At the quaternary level, the compound is classified as a semisynthetic penicillin, specifically identified under Kyoto Encyclopedia of Genes and Genomes drug group DG00518 [3] [23].

The specific subclass designation identifies pivampicillin probenate as a pivaloyloxymethyl ester prodrug [1] [6]. The molecular type classification defines this compound as a probenate salt, existing in a salt or solvate form [1] [2]. Stereochemically, the compound exhibits absolute stereochemistry with four defined stereocenters [2] [21]. The salt form represents an organic salt compound maintained in a 1:1 stoichiometric ratio [11].

Classification LevelClassificationCode/Identifier
Primary ClassBeta-lactam antibioticJ01C (Anatomical Therapeutic Chemical Code)
Secondary ClassPenicillin derivativeDG01480 (Kyoto Encyclopedia of Genes and Genomes)
Tertiary ClassExtended spectrum penicillinJ01CA (Anatomical Therapeutic Chemical Code)
Quaternary ClassSemisynthetic penicillinDG00518 (Kyoto Encyclopedia of Genes and Genomes)
Specific SubclassPivaloyloxymethyl ester prodrugProdrug classification
Molecular TypeProbenate saltSalt/solvate form
Stereochemical ConfigurationAbsolute stereochemistry with 4 defined stereocenters4/4 defined stereocenters
Salt FormOrganic salt compound1:1 stoichiometric ratio

Component Analysis and Molecular Composition

Pivampicillin probenate functions as a binary molecular complex comprising two distinct chemical entities: pivampicillin and probenecid [1] [11]. The pivampicillin component possesses the molecular formula C22H29N3O6S with a molecular weight of 463.547 grams per mole [2] [21]. This component represents a semisynthetic penicillin classified as a beta-lactam antibiotic prodrug serving as the primary antibacterial agent [1] [6].

The probenecid component exhibits the molecular formula C13H19NO4S with a molecular weight of 285.359 grams per mole [2] [12]. Probenecid functions as a uricosuric agent and benzoic acid derivative, serving as the renal tubular transport inhibitor and salt-forming component [12] [19].

The pivampicillin component undergoes classification as a semisynthetic penicillin, beta-lactam antibiotic, and prodrug, functioning as the active antibacterial component within the molecular complex [1] [6] [7]. Probenecid maintains classification as a uricosuric agent and benzoic acid derivative, fulfilling the role of renal tubular transport inhibitor and providing the anionic component for salt formation [12] [19].

ComponentMolecular FormulaMolecular WeightChemical ClassificationFunctional Role
PivampicillinC22H29N3O6S463.547 g/molSemisynthetic penicillin, Beta-lactam antibiotic, ProdrugAntibacterial agent (active component)
ProbenecidC13H19NO4S285.359 g/molUricosuric agent, Benzoic acid derivativeRenal tubular transport inhibitor (salt-forming component)

Structural Features and Molecular Architecture

The molecular architecture of pivampicillin probenate incorporates several critical structural features that define its chemical and pharmacological properties [1] [17]. The beta-lactam ring constitutes the core structural element essential for antibacterial activity, located within the fundamental penicillin structure [15] [17]. This four-membered ring system provides the necessary reactivity for interaction with bacterial cell wall synthesis enzymes [17].

The thiazolidine ring system remains fused to the beta-lactam ring, contributing structural rigidity to the overall molecular framework [15] [17]. The phenylacetyl side chain attaches at the C-6 position of the penicillin core structure, determining the spectrum of antibacterial activity [1] [18]. The pivaloyloxymethyl ester group forms an ester linkage at the C-2 carboxyl position, significantly improving oral bioavailability through enhanced lipophilicity [6] [13].

Within the probenecid component, the dipropylsulfamoyl group contributes to enhanced drug retention properties [12] [19]. The benzoic acid moiety provides the anionic component necessary for salt formation with the cationic portion of the pivampicillin molecule [19] [25]. The amino group positioned at the alpha location of the phenylacetyl side chain contributes to binding affinity with target bacterial proteins [1] [18]. Multiple carboxyl groups throughout the molecular structure enable salt formation and influence the compound's physicochemical properties [11] [25].

Structural FeatureLocation in MoleculeChemical Significance
Beta-lactam ringCore penicillin structureEssential for antibacterial activity
Thiazolidine ringFused to beta-lactam ringProvides structural rigidity
Phenylacetyl side chainAttached to C-6 positionDetermines spectrum of activity
Pivaloyloxymethyl ester groupEster linkage at C-2 carboxylImproves oral bioavailability
Dipropylsulfamoyl groupProbenecid componentEnhances drug retention
Benzoic acid moietyProbenecid componentSalt-forming component
Amino groupAlpha position of phenylacetylContributes to binding affinity
Carboxyl groupsMultiple positionsEnables salt formation

Stereochemical Configuration and Molecular Geometry

The stereochemical configuration of pivampicillin probenate exhibits absolute stereochemistry with four defined stereocenters, all of which maintain specific three-dimensional orientations [2] [21]. The pivampicillin component contains four stereogenic centers with confirmed absolute configuration, designated as (2S,5R,6R) for the main bicyclic framework and (2R) for the phenylacetyl side chain [1] [10].

The molecular geometry demonstrates a bent conformation characteristic of beta-lactam antibiotics, particularly evident at the nitrogen atom connecting the two ring systems [17]. This three-dimensional arrangement creates distinct convex and concave surfaces that influence molecular recognition and binding interactions [17]. The stereochemical precision ensures optimal spatial orientation for biological activity while maintaining structural stability [2] [21].

UNII

M3MYK6R22U

Other CAS

42190-91-0

Wikipedia

Pivampicillin probenate

Dates

Modify: 2024-02-18

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